molecular formula C10H12ClNO B123296 5-(Chloromethyl)-2-phenyl-1,3-oxazolidine CAS No. 69157-36-4

5-(Chloromethyl)-2-phenyl-1,3-oxazolidine

Cat. No. B123296
CAS RN: 69157-36-4
M. Wt: 197.66 g/mol
InChI Key: MYTJGIQZYJQZNI-UHFFFAOYSA-N
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Description

The compound "5-(Chloromethyl)-2-phenyl-1,3-oxazolidine" is a functionalized oxazolidinone, a class of heterocyclic organic compounds that have garnered interest due to their diverse range of biological activities and applications in medicinal chemistry. The oxazolidinone ring system is a five-membered ring containing oxygen and nitrogen atoms that can be substituted with various functional groups to yield compounds with different properties and activities .

Synthesis Analysis

The synthesis of oxazolidinones can be achieved through various methods. One approach involves the intramolecular cyclization of aziridine-2-methanols with phosgene to produce enantiomerically pure N-(R)-alpha-methylbenzyl-4(R)-(chloromethyl)oxazolidinones, which can be further processed to yield 4-(chloromethyl)oxazolidinones . Another method includes the reaction of aminopropanols with formaldehyde to synthesize 5-(cycloalkoxymethyl)oxazolidines and their N-substituted derivatives . Additionally, structural analogs of oxazolidinones can be synthesized by chlorination and aminization reactions, as demonstrated in the synthesis of a pyrazolo[1,5-a]pyrimidin-7-amine derivative .

Molecular Structure Analysis

The molecular structure of oxazolidinones and their derivatives has been extensively studied using various analytical techniques. X-ray diffraction analysis has been employed to determine the crystal and molecular structure of several oxazolidinone derivatives, revealing details such as the conformation of the oxazolidine ring and the spatial arrangement of substituents . NMR spectroscopy has also been used to investigate the stereochemical properties of oxazolidinones, providing insights into the cis and trans isomerism at the substituent groups on the heterocyclic ring .

Chemical Reactions Analysis

Oxazolidinones undergo a range of chemical reactions that can lead to the formation of new compounds with different properties. For instance, acid hydrolysis of certain oxazolidinone derivatives can result in ring transformation, yielding triazolidine-dione derivatives . The reactivity of oxazolidinones can also be influenced by the presence of substituents, as seen in the study of photochemical properties of 1,3-oxazolidine-containing spiropyrans, where the donor influence of a chlorine atom was examined .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidinones are influenced by their molecular structure and the nature of their substituents. The crystallographic studies provide information on the unit cell parameters, space group, and crystal system, which are crucial for understanding the solid-state properties of these compounds . The presence of chiral centers and the configuration of stereoisomers are important for the biological activity of oxazolidinones, as chirality can significantly affect the interaction of these molecules with biological targets . Furthermore, the study of structure-activity relationships in oxazolidinediones has shown that certain substitutions on the phenyl ring can improve glucose tolerance without causing hypoglycemia, highlighting the potential therapeutic applications of these compounds .

Safety And Hazards

While specific safety data for “5-(Chloromethyl)-2-phenyl-1,3-oxazolidine” is not available, similar compounds like 2-Chloro-5-(chloromethyl)thiophene are known to cause severe skin burns and eye damage, and may be toxic if inhaled .

properties

IUPAC Name

5-(chloromethyl)-2-phenyl-1,3-oxazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTJGIQZYJQZNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(N1)C2=CC=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50297044
Record name 5-(chloromethyl)-2-phenyl-1,3-oxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-2-phenyl-1,3-oxazolidine

CAS RN

69157-36-4
Record name NSC113414
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Record name 5-(chloromethyl)-2-phenyl-1,3-oxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-CHLOROMETHYL-2-PHENYLOXAZOLIDINE
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Synthesis routes and methods

Procedure details

According to Carter and Blattacharye [J. Amer. Chem. Soc 75, 2503 (1953)], D,L-carnitine is obtained by reacting benzaldehyde, epichlorohydrin and ammonia in an organic solvent, the reaction product 2-phenyl-5-chloromethyloxazolidine is isolated and said compound is subsequently transformed into D,L-carnitine according to known techniques, with a yield of 20-25%.
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